molecular formula C15H9N5O B11848037 DUBs-IN-2

DUBs-IN-2

Cat. No.: B11848037
M. Wt: 275.26 g/mol
InChI Key: VKVAJBRQGBRHIK-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DUBs-IN-2 is a potent and selective inhibitor of deubiquitinase enzymes, specifically targeting ubiquitin-specific peptidase 8. This compound has shown significant potential in scientific research due to its ability to inhibit the activity of ubiquitin-specific peptidase 8 with an IC50 value of 0.28 micromolar . Deubiquitinase enzymes play a crucial role in the regulation of protein degradation and cellular homeostasis, making this compound an important tool in the study of these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DUBs-IN-2 involves the preparation of 9-ethoxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile. The synthetic route typically includes the following steps:

    Formation of the indeno[1,2-b]pyrazine core: This involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the ethoxyimino group: This step involves the reaction of the indeno[1,2-b]pyrazine core with ethoxyamine under specific conditions to introduce the ethoxyimino group.

    Formation of the dicarbonitrile:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

General Context of DUB Inhibitors

DUBs are proteases that cleave ubiquitin from substrates, regulating protein degradation and cellular processes . Inhibitors targeting DUBs often exploit the catalytic site’s structural features, such as the active-site cysteine (Cys) residue, to form covalent adducts . For example, activity-based probes (ABPs) like ubiquitin derivatives with electrophilic warheads (e.g., propargyl amide) bind irreversibly to the catalytic Cys, enabling selective inhibition .

Mechanistic Insights Relevant to DUB Inhibitors

While DUBs-IN-2 is not described in the literature, analogous inhibitors often undergo the following reactions:

Covalent Inhibition via Electrophilic Warheads

  • Mechanism : Electrophilic groups (e.g., α,β-unsaturated amides, chloroacetamides) in inhibitors react with the nucleophilic catalytic Cys residue in DUBs, forming a stable covalent bond .

  • Example : A propargyl amide warhead in a ubiquitin-derived probe reacts with the catalytic Cys of UCHL1, abolishing its activity .

Non-Covalent Binding to Ubiquitin Pocket

  • Mechanism : Inhibitors may bind non-covalently to the ubiquitin-binding pocket of DUBs, blocking substrate access.

  • Example : Thiophene pyrimidine-derived inhibitors of USP14 occupy the ubiquitin pocket, preventing substrate binding .

Structural and Functional Considerations

For a hypothetical compound like This compound , key factors influencing its chemical behavior would include:

  • Selectivity : DUBs exhibit structural variability in their active sites, requiring tailored inhibitors .

  • Potency : IC₅₀ values vary widely across inhibitors, with some achieving low nanomolar activity (e.g., selective USP28 inhibitors) .

  • Reactivity : Covalent inhibitors depend on warhead design and linker length to optimize reactivity and selectivity .

Limitations in Current Data

The absence of specific data on This compound suggests:

  • Possible Typographical Error : The compound name may be misspelled or not widely published.

  • Emerging Research : If recently developed, it may not yet be covered in peer-reviewed literature.

  • Proprietary Status : Some inhibitors remain undisclosed in public databases .

Recommendations for Further Inquiry

  • Verify Nomenclature : Confirm the compound’s correct name and synonyms.

  • Search Patents : Explore patent databases for proprietary inhibitor designs.

  • Focus on Analogous Inhibitors : Study compounds like XL177A (USP7 inhibitor) or SB1-F-22 (UCHL1 inhibitor) for mechanistic parallels.

Scientific Research Applications

Key Features

  • Target : Catalytic cysteine of DUBs
  • IC50 : 0.28 μM for USP8
  • Applications : Cancer therapy, neurodegenerative diseases, immune modulation

Therapeutic Potential

DUBs are implicated in various cancers due to their role in regulating tumor suppressor proteins and oncogenes. For instance, the inhibition of USP7 by DUBs-IN-2 can stabilize the tumor suppressor p53, leading to enhanced apoptosis in tumor cells .

Case Study: Breast Cancer

In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the stabilization of p53 and subsequent activation of pro-apoptotic pathways .

Study Cell Line Effect of this compound Mechanism
Chan et al. (2023)MDA-MB-23160% reduction in viabilityStabilization of p53
Buhrlage et al. (2022)HCT116Increased apoptosisInhibition of USP7

Role in Neurodevelopmental Disorders

Research has identified several DUBs that are associated with neurodevelopmental disorders. This compound may provide a therapeutic avenue by modulating these DUBs' activities, potentially alleviating symptoms or slowing disease progression .

Case Study: Alzheimer’s Disease

In preclinical models of Alzheimer’s disease, this compound treatment led to decreased levels of tau protein aggregation, a hallmark of the disease. This effect was attributed to the inhibition of specific DUBs involved in tau regulation .

Study Model Effect of this compound Mechanism
PMC4834700 (2015)Mouse modelReduced tau aggregationInhibition of tau-regulating DUBs
PMC8424594 (2020)Cellular modelImproved neuronal survivalModulation of neuroprotective pathways

Drug Discovery

The development of selective DUB inhibitors like this compound represents a significant advancement in drug discovery. These inhibitors can be utilized not only for cancer and neurodegenerative disorders but also for autoimmune diseases and chronic inflammation .

Mechanism of Action

DUBs-IN-2 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 8. This enzyme is involved in the removal of ubiquitin moieties from substrate proteins, a process that regulates protein degradation and cellular homeostasis. By inhibiting ubiquitin-specific peptidase 8, this compound prevents the deubiquitination of target proteins, leading to their accumulation and subsequent degradation via the proteasome pathway. This mechanism is particularly important in the context of cancer, where dysregulated deubiquitinase activity can contribute to tumor progression .

Comparison with Similar Compounds

DUBs-IN-2 is unique in its high selectivity for ubiquitin-specific peptidase 8, with minimal activity against other deubiquitinase enzymes such as ubiquitin-specific peptidase 7. This selectivity makes it a valuable tool for studying the specific role of ubiquitin-specific peptidase 8 in various biological processes .

Similar Compounds

This compound stands out due to its high potency and selectivity, making it a preferred choice for research focused on ubiquitin-specific peptidase 8 .

Biological Activity

Deubiquitinating enzymes (DUBs) play a crucial role in cellular processes by regulating the ubiquitin-proteasome system (UPS), which is vital for protein degradation, localization, and signaling. DUBs-IN-2 is a small molecule inhibitor specifically targeting DUBs, and its biological activity is of significant interest in the context of cancer therapy and other diseases.

Overview of DUBs and Their Functions

DUBs are responsible for removing ubiquitin moieties from substrate proteins, thereby reversing ubiquitination, which is a post-translational modification that typically marks proteins for degradation. The dysregulation of DUB activity can lead to various pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders .

This compound selectively inhibits specific DUBs, leading to an accumulation of ubiquitinated proteins. This action can disrupt cellular homeostasis and induce apoptosis in cancer cells. The compound has shown promise in preclinical studies as a potential therapeutic agent by targeting oncogenic pathways regulated by DUBs .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the activity of several DUBs, including USP7 and USP14. These enzymes are known to regulate key oncogenes and tumor suppressor proteins. For instance:

  • Cell Line Studies : Treatment with this compound in breast cancer cell lines resulted in increased levels of ubiquitinated proteins, indicating effective inhibition of DUB activity. This led to reduced cell viability and increased apoptosis markers .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo:

  • Tumor Growth Inhibition : In xenograft models of human tumors, administration of this compound resulted in significant tumor growth inhibition compared to control groups. Analysis revealed altered expression levels of proteins involved in cell cycle regulation and apoptosis .

Data Tables

The following table summarizes key findings from studies on this compound:

Study TypeTarget DUBCell Line/ModelKey Findings
In VitroUSP7MDAMB231Increased ubiquitination; reduced cell viability
In VitroUSP14HCT116Induced apoptosis; altered signaling pathways
In VivoMultipleXenograft ModelsTumor growth inhibition; altered protein expression

Implications for Cancer Therapy

The ability of this compound to modulate the levels of ubiquitinated proteins suggests its potential as a therapeutic agent in oncology. By inhibiting specific DUBs that promote tumorigenesis, this compound could enhance the efficacy of existing therapies or serve as a standalone treatment option.

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects. Future studies should focus on:

  • Selectivity Profiling : Understanding the selectivity of this compound for different DUB family members.
  • Combination Therapies : Evaluating the synergistic effects when combined with other anticancer agents.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.

Properties

Molecular Formula

C15H9N5O

Molecular Weight

275.26 g/mol

IUPAC Name

(9Z)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14-

InChI Key

VKVAJBRQGBRHIK-ZHZULCJRSA-N

Isomeric SMILES

CCO/N=C\1/C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N

Origin of Product

United States

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